tert-Butyl (E)-2-methyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (E)-2-methyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-2-methyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Ester: The tert-butyl ester group is introduced via esterification reactions.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group is attached through a substitution reaction, often using boronic acid derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (E)-2-methyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dioxaborolane moiety can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions typically yield biaryl compounds .
Scientific Research Applications
tert-Butyl (E)-2-methyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine-1-carboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of tert-Butyl (E)-2-methyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The dioxaborolane moiety, in particular, can form stable complexes with various substrates, facilitating reactions such as cross-coupling. The pyrrolidine ring and tert-butyl ester also contribute to the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl (E)-2-methyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine-1-carboxylate lies in its specific combination of functional groups, which imparts distinct reactivity and stability. This makes it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C17H30BNO4 |
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Molecular Weight |
323.2 g/mol |
IUPAC Name |
tert-butyl (4E)-2-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H30BNO4/c1-12-9-13(11-19(12)14(20)21-15(2,3)4)10-18-22-16(5,6)17(7,8)23-18/h10,12H,9,11H2,1-8H3/b13-10+ |
InChI Key |
VLLPVOQTNBCNNH-JLHYYAGUSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/2\CC(N(C2)C(=O)OC(C)(C)C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CC(N(C2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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